molecular formula C24H16N4O4 B2947227 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291832-18-2

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2947227
CAS No.: 1291832-18-2
M. Wt: 424.416
InChI Key: NEGHVKBNIDTFOV-UHFFFAOYSA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps:

  • Formation of the Benzodioxole Intermediate: : The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

  • Synthesis of the Oxadiazole Ring: : The next step involves the formation of the 1,2,4-oxadiazole ring. This can be done by reacting the benzodioxole intermediate with a nitrile oxide, which is generated in situ from a nitrile and an oxidizing agent such as chloramine-T.

  • Formation of the Phthalazinone Core: : The final step involves the synthesis of the phthalazinone core. This can be achieved by reacting the oxadiazole intermediate with a phthalic anhydride derivative under basic conditions, followed by cyclization to form the phthalazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxole ring, which can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can occur at the oxadiazole ring, leading to the formation of amine derivatives.

  • Substitution: : The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials. Its unique structural features make it suitable for the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The benzodioxole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The phthalazinone core can also interact with DNA and proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one
  • 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-chlorophenyl)phthalazin-1(2H)-one

Uniqueness

The uniqueness of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the methyl group on the phenyl ring, which can influence its interaction with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O4/c1-14-6-9-16(10-7-14)28-24(29)18-5-3-2-4-17(18)21(26-28)23-25-22(27-32-23)15-8-11-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGHVKBNIDTFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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